molecular formula C16H24N6O3S B2459011 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2379951-92-3

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2459011
CAS No.: 2379951-92-3
M. Wt: 380.47
InChI Key: VJJVCRHFYGSWLE-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a unique combination of pyrazole, pyridazine, and piperidine moieties

Preparation Methods

The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-dimethylpyrazole, which is then reacted with appropriate reagents to form the pyrazole-pyridazine intermediate. This intermediate is further reacted with N,N-dimethylpiperidine-1-sulfonamide under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide include:

Properties

IUPAC Name

4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-12-11-13(2)21(17-12)15-5-6-16(23)22(18-15)14-7-9-20(10-8-14)26(24,25)19(3)4/h5-6,11,14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJVCRHFYGSWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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